[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile
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Overview
Description
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile is an organic compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an amino group, two ethyl groups, a sulfanyl group, and a formonitrile group attached to a phenyl ring. It is primarily used in research and development due to its unique chemical properties.
Future Directions
Preparation Methods
The synthesis of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3,5-diethylbenzenethiol with a suitable formonitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.
Scientific Research Applications
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile can be compared with similar compounds such as:
[(4-Amino-3,5-dimethylphenyl)sulfanyl]formonitrile: Similar structure but with methyl groups instead of ethyl groups.
[(4-Amino-3,5-diethylphenyl)sulfanyl]acetamide: Contains an acetamide group instead of a formonitrile group.
[(4-Amino-3,5-diethylphenyl)sulfanyl]benzonitrile: Contains a benzonitrile group instead of a formonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-amino-3,5-diethylphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZYNJKGCWYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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